

LY-364947 cytotoxicity in specific cell lines

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Compound of Interest		
Compound Name:	LY-364947	
Cat. No.:	B1675679	Get Quote

Technical Support Center: LY-364947

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **LY-364947** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY-364947?

A1: **LY-364947** is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor- β Type I receptor (TGF- β RI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By inhibiting TGF- β RI, it blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby interfering with the canonical TGF- β signaling pathway.[2][3][4] This pathway is crucial in regulating various cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[5]

Q2: What are the recommended solvent and storage conditions for LY-364947?

A2: **LY-364947** is soluble in DMSO at concentrations of up to 25 mg/mL.[1] For creating a stock solution, it is often supplied as a lyophilized powder. For example, a 15 mM stock can be prepared by reconstituting 5 mg of the powder in 1.22 ml of DMSO.[1] Once in solution, it should be stored at -20°C and used within three months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1] The lyophilized powder should be stored at room temperature and is stable for 24 months.[1]



Q3: In which cell lines has LY-364947 shown activity?

A3: **LY-364947** has been demonstrated to be active in a variety of cell lines. These include, but are not limited to:

- NMuMg (murine mammary epithelial cells): Reverses TGF-β-mediated growth inhibition and prevents TGF-β-induced EMT.[3][6]
- MDA-MB-231 (human breast cancer cells): Suppresses invasion and increases radiosensitivity.[7][8][9]
- Leukemia-initiating cells: Suppresses colony-forming ability.[3][6]
- HDLECs (human dermal lymphatic endothelial cells): Induces the expression of Prox1 and LYVE-1.[2][3][6]
- BxPC3 (pancreatic adenocarcinoma cells): Used in tumor xenograft models.[3][6]
- HEPG2 and SK-HEP1 (hepatocellular carcinoma cells): Inhibits TGF-β-dependent signaling and reduces cell motility and invasion.[10]
- HT-1080 (fibrosarcoma cells): Used to demonstrate the inhibition of Smad2/3 phosphorylation.[1]
- MCF7, Hs578T, and T47D (human breast cancer cell lines): Shows radiosensitizing effects.

Q4: What is the difference between the IC50 and Ki values reported for **LY-364947**?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. For **LY-364947**, the IC50 for TGF- β RI kinase is 59 nM.[1][3][6][7] The Ki (inhibition constant) is a more specific measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. The Ki of **LY-364947** for the inhibition of P-Smad3 phosphorylation by TGF β R-I kinase is 28 nM.[3][6]

Data Presentation



Table 1: Inhibitory Activity of LY-364947 on Various Kinases

Target Kinase	IC50 / Ki	Reference(s)
TGF-β RI (ALK5)	IC50: 59 nM	[1][3][6][7]
TGF-β RI (ALK5)	Ki: 28 nM	[3][6]
TGF-β RII	IC50: 400 nM	[1]
MLK-7K	IC50: 1400 nM	[1]
р38 МАРК	IC50: 740 nM	[7]

Table 2: Experimentally Determined Effective Concentrations of **LY-364947** in Specific Cell Lines



Cell Line	Concentration	Observed Effect	Reference(s)
NMuMg	0.218 μΜ	IC50 for reversing TGF-β-mediated growth inhibition	[3][6]
NMuMg	0.25 μΜ	Potentiates xVent2-lux BMP4 response by 30%	[3][6]
NMuMg	2 μΜ	Prevents TGF-β- induced epithelial- mesenchymal transition	[3][6]
HDLECs	3 μΜ	Induces expression of Prox1 and LYVE-1 after 24 hours	[2][3][6]
Leukemia-initiating cells	< 20 μΜ	Suppresses colony- forming ability	[3][6]
HT-1080	1 μΜ	Pre-treatment inhibits TGF-β1 induced Smad2/3 phosphorylation	[1]
CML leukemia- initiating cells	10 μΜ	Increased nuclear export of Foxo3a and decreased Smad2/3 phosphorylation	[2]
MDA-MB-231, MCF7, Hs578T, T47D	400 nM	Radiosensitization	[9]
SK-HEP1 and SK- Suni	1 and 10 μM	Decreased spontaneous cell motility	[10]
AGS-R and MGC803-R (Anlotinib-resistant Gastric Cancer)	Not specified	Reverses anlotinib resistance when	[11]



combined with anlotinib

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-Smad2/3 Inhibition

- Cell Culture and Treatment: Seed cells (e.g., HT-1080) in appropriate culture dishes and grow to 70-80% confluency.[1]
- Inhibitor Pre-treatment: Pre-treat cells with LY-364947 (e.g., 1 μM) for 1 hour.[1]
- TGF-β1 Stimulation: Add human TGF-β1 (e.g., 10 ng/ml) to the culture medium and incubate for 30 minutes.[1]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.[1]
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Smad2/3.[1]

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of LY-364947 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Mandatory Visualizations

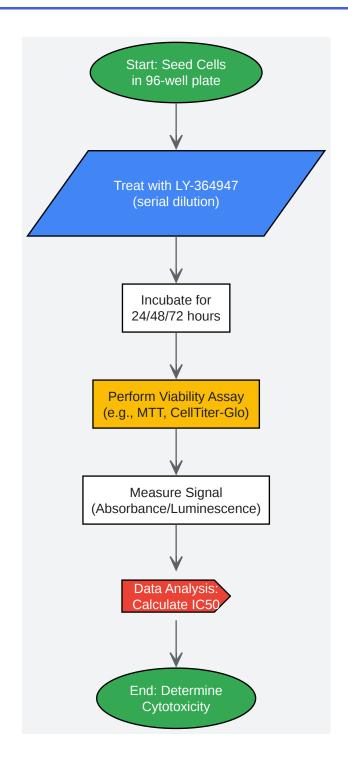




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Caption: TGF- β signaling pathway and the inhibitory action of **LY-364947**.





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